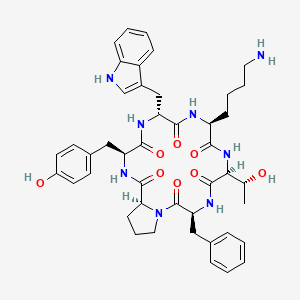

Cyclo(D-trp-lys-thr-phe-pro-tyr)

Description

Overview of Cyclic Peptides in Biomedical Research

Cyclic peptides are naturally occurring or synthetically derived molecules that play crucial roles in the biological defense mechanisms of many organisms. musechem.com Their inherent stability and ability to target both extracellular and intracellular proteins make them highly valuable in drug design. musechem.com In biomedical research, cyclic peptides are explored for their potential in precision drug delivery, where they can be engineered to selectively target specific receptors or cellular pathways, thereby minimizing off-target effects. creative-peptides.com Their biocompatibility and biodegradability also make them suitable for creating biomaterials for applications like tissue engineering and regenerative medicine. creative-peptides.com

Somatostatin (B550006) and its Physiological Roles in Endocrine Regulation

Somatostatin is a hormone that plays a widespread inhibitory role in the body. nih.govteachmephysiology.com Produced in various locations, including the gastrointestinal (GI) tract, pancreas, and central nervous system, it exists in two active forms of 14 and 28 amino acids. nih.gov Somatostatin's primary function is to regulate the endocrine system by inhibiting the secretion of other hormones, such as growth hormone, thyroid-stimulating hormone, insulin (B600854), and glucagon. clevelandclinic.org It also affects the exocrine system by reducing gastric acid secretion, pancreatic enzyme release, and bile flow. teachmephysiology.comclevelandclinic.orgderangedphysiology.com Furthermore, somatostatin acts as a neurotransmitter, influencing memory formation and other neural functions. nih.govclevelandclinic.org

Introduction to Cyclo(D-trp-lys-thr-phe-pro-tyr) as a Cyclic Hexapeptide Somatostatin Analogue

Cyclo(D-trp-lys-thr-phe-pro-tyr) is a synthetic cyclic hexapeptide that has been designed as an analogue of somatostatin. Somatostatin itself has a very short half-life in the body, which limits its therapeutic usefulness. nih.gov To overcome this, synthetic analogues like Cyclo(D-trp-lys-thr-phe-pro-tyr) have been developed with greater stability. These analogues are designed to mimic the biological activity of somatostatin, particularly its ability to bind to somatostatin receptors and inhibit hormone secretion. The specific sequence of amino acids and the inclusion of a D-amino acid (D-tryptophan) are crucial for its structure and function, contributing to its stability and receptor binding affinity.

Properties

Molecular Formula |

C44H54N8O8 |

|---|---|

Molecular Weight |

822.9 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-6-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C44H54N8O8/c1-26(53)38-43(59)50-36(23-27-10-3-2-4-11-27)44(60)52-21-9-15-37(52)42(58)49-34(22-28-16-18-30(54)19-17-28)40(56)48-35(24-29-25-46-32-13-6-5-12-31(29)32)41(57)47-33(39(55)51-38)14-7-8-20-45/h2-6,10-13,16-19,25-26,33-38,46,53-54H,7-9,14-15,20-24,45H2,1H3,(H,47,57)(H,48,56)(H,49,58)(H,50,59)(H,51,55)/t26-,33+,34+,35-,36+,37+,38+/m1/s1 |

InChI Key |

UMJHAEUVYNEBNP-RXYCCRQDSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |

Origin of Product |

United States |

Conformational Analysis and Structural Characterization of Cyclo D Trp Lys Thr Phe Pro Tyr

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights that are directly relevant to their state in a physiological environment. nmims.edu For cyclic peptides like Cyclo(D-trp-lys-thr-phe-pro-tyr), NMR allows for a detailed investigation of its conformational ensemble, internal hydrogen bonding network, and molecular mobility.

The determination of the solution-state conformation of a cyclic peptide begins with the complete assignment of its proton (¹H) and carbon (¹³C) NMR spectra. spectralservice.de This is achieved using a suite of two-dimensional (2D) NMR experiments.

COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the amino acid spin systems by revealing through-bond scalar couplings between protons. uzh.ch This allows for the assignment of protons within each amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are close to each other (typically <5 Å), irrespective of whether they are in the same residue. nmims.edu The intensities of these NOE/ROE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for structure calculation. nmims.edunih.gov

For cyclic hexapeptides of this class, the NMR data frequently indicate a well-defined backbone structure. Studies on analogous peptides, such as the somatostatin (B550006) antagonist CTP-NH2 (D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2), have shown that the peptide backbone often adopts a conformation containing specific turn structures. nih.gov The most common structural motif is a β-turn, which involves four amino acid residues. For peptides containing a D-amino acid at position i+1 and a Proline at position i+2, a type II' β-turn is often favored. nih.govnih.gov In the case of Cyclo(D-trp-lys-thr-phe-pro-tyr), the sequence -D-Trp-Lys-Thr-Phe- or -Phe-Pro-Tyr-D-Trp- could potentially form such turns. The presence of a D-amino acid in the sequence is a key factor that can stabilize these specific secondary structures. nih.gov In addition to β-turns, γ-turns involving three residues may also be present, as observed in the endothelin-A receptor antagonist cyclo[D-Trp-D-Asp-Pro-D-Val-Leu]. nih.gov The collection of distance constraints from NOESY experiments is used to generate a family of structures that represent the conformational ensemble of the peptide in solution. nih.gov

Intramolecular hydrogen bonds are critical for stabilizing the folded conformation of a peptide. rsc.orgnih.gov Their presence can be inferred from NMR experiments by measuring the temperature dependence of the amide proton (NH) chemical shifts.

Amide protons that are exposed to the solvent exhibit a large change in chemical shift with temperature because their hydrogen bonding with solvent molecules is temperature-dependent. Conversely, amide protons that are shielded from the solvent because they are involved in stable, intramolecular hydrogen bonds show a much smaller temperature coefficient (dδ/dT). A low value (typically less than -3 ppb/K) is a strong indicator of an intramolecular hydrogen bond. nih.gov

| Parameter | Typical Value | Interpretation |

| Amide Proton Temp. Coefficient (dδ/dT) | ||

| Solvent Exposed | > -4.5 ppb/K | Amide proton is interacting with the solvent. |

| Intramolecular H-Bond | < -3.0 ppb/K | Amide proton is shielded from solvent, likely in a stable hydrogen bond. |

| ³J(HN, Hα) Coupling Constant | ||

| Extended Conformation | ~8-10 Hz | Indicates a trans arrangement of the H-N-Cα-H protons (φ ≈ -120°). |

| Helical Conformation | ~4-6 Hz | Indicates a gauche arrangement (φ ≈ -60°). |

While a cyclic peptide may have a well-defined average structure, it is not a rigid molecule. NMR relaxation studies provide information about the internal motions of the peptide on different timescales.

¹³C Relaxation Studies : Measurements of the spin-lattice relaxation time (T1), spin-spin relaxation time (T2), and the heteronuclear NOE for ¹³C nuclei can characterize the flexibility of the peptide backbone and amino acid side chains. A constrained cyclic system will generally show shorter T1 times for the Cα carbons within the rigid parts of the backbone, such as the "hinge" region of a β-turn. nih.gov

Rotating Frame Relaxation (T1ρ) : Measurements of relaxation in the rotating frame can detect slower conformational motions on the microsecond to millisecond timescale. researchgate.net

These studies often reveal that while the peptide backbone is relatively rigid and conformationally constrained, the side chains of certain amino acids (like the long, flexible side chain of Lysine) may exhibit significant segmental motion. nih.gov This differential mobility can be crucial for the peptide's interaction with its biological targets.

X-ray Crystallography of Related Cyclic Peptides (for comparative structural insights)

While a specific crystal structure for Cyclo(D-trp-lys-thr-phe-pro-tyr) is not publicly available, examining the X-ray crystal structures of related cyclic peptides offers valuable comparative insights into potential solid-state conformations and intermolecular packing arrangements.

Cyclic peptides often crystallize to reveal detailed atomic-level information about their structure, including precise bond lengths, angles, and the conformation of the backbone and side chains. nih.gov For example, the crystal structure of cyclo(l-Cys-d-Cys) reveals a nearly planar diketopiperazine ring, a feature that is influenced by the chirality of the constituent amino acids. nih.gov The analysis of cyclo(Pro-Pro-β³homoPhe-Phe), a cyclic tetrapeptide, provides insight into how these molecules can self-assemble into higher-order structures like nanotubes through intermolecular hydrogen bonding. nih.govmdpi.com

Key features often observed in the crystal structures of cyclic hexapeptides include:

Trans Peptide Bonds : The peptide bonds are typically found in the lower-energy trans conformation.

Intermolecular Interactions : The crystal packing is stabilized by a network of intermolecular hydrogen bonds, often involving backbone amide and carbonyl groups, as well as side-chain functional groups. nih.gov Aromatic side chains, such as those of Phe, Tyr, and Trp, can participate in stabilizing π–π stacking interactions. nih.gov

These solid-state structures, while not identical to the solution conformation, provide a high-resolution snapshot of a low-energy state and can be used to validate or refine models derived from NMR and computational studies.

| Compound | Space Group | Key Structural Features | Reference |

| Cyclo(l-Cys-d-Cys) | P-1 (triclinic) | Half of the molecule in the asymmetric unit; nearly planar diketopiperazine ring. | nih.gov |

| Cyclo(Pro-Pro-β³homoPhe-Phe-) | P2₁ (monoclinic) | Contains β- and γ-turns; forms a nanotubular structure in the crystal. | nih.gov |

| Cyclo-(D-Ala-Gly-L-Pro-L-Phe)₂ | P2₁2₁2₁ (orthorhombic) | Approximate C₂ symmetry with type I β-turns at the L-Pro-L-Phe sequence. | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Different secondary structures (e.g., α-helices, β-sheets, β-turns, random coil) have characteristic CD spectra. For cyclic hexapeptides, which are often dominated by β-turn structures, the CD spectrum provides a signature of this folding. Studies on related cyclic peptides have used CD spectroscopy to confirm the presence of a stable, constrained conformation in various solvents. nih.govrsc.org For instance, the CD spectrum can show how the peptide's conformation might be influenced by the polarity of the solvent, with some structures being stabilized by the breaking of an intramolecular hydrogen bond in favor of hydrogen bonding with the solvent. rsc.org The combination of CD, NMR, and computational studies provides a comprehensive picture of the peptide's structural properties. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools that complement experimental data from NMR and CD spectroscopy, providing a more detailed and dynamic view of the peptide's structure. nih.govresearchgate.net

Conformational Searching : To explore the vast conformational space of a flexible molecule like a cyclic peptide, various search methods are employed. These can range from systematic grid searches of dihedral angles to more sophisticated methods like molecular dynamics (MD) simulations. uit.noresearchgate.netdergipark.org.tr

Restrained Molecular Dynamics (MD) : This is a powerful approach where experimental data from NMR, such as inter-proton distance constraints from NOEs and dihedral angle constraints from coupling constants, are incorporated as energy penalty functions into an MD simulation. nih.gov The simulation then explores conformations that are consistent with both the physical force field and the experimental data. This method was successfully used to determine the solution structure of the related cyclic peptide cyclo(-D-Pro-Phe-Thr-Phe-Trp-Phe-), showing close similarity to its X-ray crystal structure. nih.gov

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different low-energy conformers found through MD simulations. nih.govdergipark.org.tr These calculations provide a more accurate picture of the stability of different conformations and the nature of intramolecular interactions, such as hydrogen bonds.

Together, these computational approaches allow for the generation of a refined ensemble of structures that represents the dynamic nature of Cyclo(D-trp-lys-thr-phe-pro-tyr) in solution, providing a robust model of its three-dimensional architecture.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While MD simulations using classical force fields are powerful for extensive conformational sampling, they may not accurately describe regions of the molecule where electronic effects are significant, such as during chemical reactions or in the vicinity of aromatic side chains. Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid solution by treating a small, critical region of the system with high-level quantum mechanics, while the rest of the system is described by a more computationally efficient molecular mechanics force field. nih.gov

Key Applications of QM/MM in Peptide Studies:

Refining Interaction Energies: QM/MM can be used to calculate more accurate interaction energies between specific residues, for example, the interaction between the indole (B1671886) ring of D-Trp and the side chain of lysine (B10760008), which is known to be important for the bioactivity of somatostatin analogs. americanpharmaceuticalreview.com

Investigating Electronic Properties: The electronic properties of the chromophoric side chains (Trp, Tyr, Phe) can be studied with greater accuracy, which is important for interpreting spectroscopic data. nih.gov

Understanding Enzyme-Substrate Interactions: In cases where the peptide interacts with a receptor, QM/MM can be employed to model the binding site with high accuracy.

Table 2: Comparison of MD and QM/MM Approaches

| Feature | Molecular Dynamics (MD) | Quantum Mechanics/Molecular Mechanics (QM/MM) |

| Methodology | Based on classical mechanics (force fields). | Combines quantum mechanics for a specific region with molecular mechanics for the remainder. |

| Computational Cost | Lower, allowing for longer simulation times. | Higher, typically used for smaller systems or shorter timescales. |

| Primary Application | Large-scale conformational sampling. | High-accuracy calculations of specific regions, reaction mechanisms, and electronic properties. |

| Accuracy | Dependent on the quality of the force field. | Higher accuracy for the QM region. |

In Silico Prediction of Bioactive Conformations

A major goal of conformational analysis is to predict the bioactive conformation of a peptide—the specific three-dimensional structure it adopts when binding to its biological target. nih.gov For Cyclo(D-trp-lys-thr-phe-pro-tyr), which is an analog of somatostatin, the bioactive conformation is the one that allows it to bind effectively to somatostatin receptors.

In silico methods for predicting bioactive conformations often involve a combination of conformational search algorithms (like MD simulations) and molecular docking studies. The process typically involves generating a library of low-energy conformers and then docking them into the known or a modeled structure of the target receptor.

Key Findings Related to Bioactive Conformations of Somatostatin Analogs:

The β-Turn Motif: Extensive structure-activity relationship studies on somatostatin analogs have highlighted the importance of a β-II' turn involving the sequence D-Trp-Lys as a crucial feature for bioactivity. americanpharmaceuticalreview.com

Side Chain Orientations: The relative orientation of the D-Trp and Lys side chains is critical. Conformational studies have shown that the indole ring of D-Trp is often in close proximity to the Lys side chain in active analogs. americanpharmaceuticalreview.com

Structural Similarity to Known Drugs: The backbone of some naturally occurring somatostatin analogs from cone snail venom, which also contain a D-Trp, aligns closely with the structure of the synthetic drug octreotide (B344500), particularly in the D-Trp-Lys-Thr region. nih.gov This suggests a conserved bioactive conformation.

Table 3: Key Structural Features for Bioactivity in Somatostatin Analogs

| Structural Feature | Description | Relevance to Cyclo(D-trp-lys-thr-phe-pro-tyr) |

| β-II' Turn | A specific type of reverse turn in the peptide backbone. | The D-Trp-Lys sequence is expected to stabilize this turn. |

| D-Trp Conformation | The side chain of D-Tryptophan often adopts a trans conformation. | This specific rotameric state is likely important for receptor binding. |

| Proximity of D-Trp and Lys Side Chains | The aromatic indole ring of D-Trp and the amino group of the Lys side chain are often close in space. | This interaction is thought to be a key part of the pharmacophore. |

Structure Activity Relationship Sar Studies of Cyclo D Trp Lys Thr Phe Pro Tyr

Identification of Key Pharmacophoric Residues

The specific arrangement and chemical properties of the amino acid residues within Cyclo(D-trp-lys-thr-phe-pro-tyr) are critical for its interaction with somatostatin (B550006) receptors (SSTRs). nih.gov The identification of the key pharmacophoric residues—the essential features for biological activity—has been a central focus of SAR studies.

Role of D-Tryptophan in Receptor Recognition

The presence of a D-Tryptophan (D-Trp) residue is a hallmark of many potent somatostatin analogs. The indole (B1671886) side chain of tryptophan is a versatile feature that can engage in various non-covalent interactions, including hydrophobic and aromatic stacking interactions, with the receptor binding pocket. nih.gov The D-configuration of this amino acid is often crucial for inducing a specific backbone conformation that is favorable for receptor binding. In the context of cyclic peptides, the D-Trp residue can help to stabilize the desired turn structure, which is essential for presenting the other pharmacophoric residues in the correct orientation for receptor recognition. nih.gov The substitution of D-Trp with other amino acids, even its L-isomer, often leads to a significant decrease in binding affinity, highlighting its critical role in the pharmacophore. nih.gov

Contribution of Lysine (B10760008) to Ligand-Receptor Interactions

The lysine (Lys) residue in Cyclo(D-trp-lys-thr-phe-pro-tyr) plays a significant role in its biological activity, primarily through the interaction of its positively charged amino group. nih.gov This charged group can form a salt bridge with a negatively charged residue in the receptor, a key interaction for anchoring the ligand to the receptor. Structure-activity studies have demonstrated the importance of this amino group; replacing lysine with residues that lack this feature, such as ornithine, arginine, or histidine, results in a loss of activity. nih.gov Interestingly, analogs where lysine was replaced with thialysine, or with gamma- and delta-fluorolysine, retained potency, suggesting that the precise basicity of the amino group is not the sole determinant of activity. nih.gov This indicates that the presence of a positive charge at this position is more critical than the specific pKa of the group. nih.gov

Importance of Threonine in the Cyclic Scaffold

Threonine (Thr) is a crucial component of the cyclic scaffold, contributing to both the conformational stability and the biological activity of the peptide. As a polar amino acid, threonine's hydroxyl group can participate in hydrogen bonding, either intramolecularly to stabilize the peptide's conformation or intermolecularly with the receptor. nih.gov In many somatostatin analogs, the threonine residue is part of a beta-turn structure, which is essential for the correct spatial orientation of the key pharmacophoric residues. nih.gov Threonine's role extends beyond being a simple structural element; it is involved in various cellular processes and can act as a signaling molecule, influencing pathways that regulate protein synthesis. nih.gov

Influence of Phenylalanine and Tyrosine Aromaticity

The aromatic residues Phenylalanine (Phe) and Tyrosine (Tyr) are key "sticker" residues that drive the cohesion of the peptide with its receptor through hydrophobic and aromatic interactions. elifesciences.orgresearchgate.net The phenyl ring of phenylalanine and the phenol (B47542) group of tyrosine can engage in π-π stacking and hydrophobic interactions within the receptor's binding pocket. mdpi.comfrontiersin.org While both are crucial, recent studies suggest a hierarchy in their interaction strength, with tyrosine often being a more potent sticker than phenylalanine. elifesciences.orgresearchgate.net This is attributed to tyrosine's ability to form hydrogen bonds through its hydroxyl group, in addition to its aromatic interactions. elifesciences.orgresearchgate.netmdpi.com The interplay between these two aromatic residues is critical for fine-tuning the binding affinity and selectivity of the peptide for different somatostatin receptor subtypes.

Effect of Ring Size and Macrocyclic Architecture on Activity

The size and architecture of the macrocycle are fundamental determinants of a cyclic peptide's biological activity. acs.orgnih.gov The ring size directly influences the conformational flexibility of the peptide backbone and the spatial arrangement of the pharmacophoric side chains. acs.org For somatostatin analogs, a specific ring size is often optimal for achieving high binding affinity and selectivity for a particular receptor subtype.

Molecular Mechanisms of Action and Receptor Interactions of Cyclo D Trp Lys Thr Phe Pro Tyr

Downstream Signaling Pathways and Cellular Responses

Regulation of Adenylyl Cyclase Activity

A primary and well-established mechanism of action for somatostatin (B550006) analogs is the regulation of adenylyl cyclase activity. Upon binding of Cyclo(D-trp-lys-thr-phe-pro-tyr) to its cognate somatostatin receptors, particularly SSTRs coupled to inhibitory G proteins (Gαi), the activity of the enzyme adenylyl cyclase is suppressed. mdpi.comgoogle.com This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comgoogle.com The reduction in cAMP levels subsequently attenuates the activity of cAMP-dependent protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in cellular processes such as hormone secretion and cell proliferation. mdpi.com All five SSTR subtypes have been shown to couple to adenylyl cyclase. mdpi.com

Table 1: Regulation of Adenylyl Cyclase by Somatostatin Receptor Activation

| Receptor Subtype | G Protein Coupling | Effect on Adenylyl Cyclase | Consequence |

| SSTR1 | Gαi | Inhibition | Decrease in intracellular cAMP |

| SSTR2 | Gαi | Inhibition | Decrease in intracellular cAMP |

| SSTR3 | Gαi | Inhibition | Decrease in intracellular cAMP |

| SSTR4 | Gαi | Inhibition | Decrease in intracellular cAMP |

| SSTR5 | Gαi | Inhibition | Decrease in intracellular cAMP |

This table provides a generalized summary of the interaction. The specific G protein subunits involved can be more complex and cell-type dependent.

Modulation of Ion Channels and Intracellular Calcium Flux

The interaction of Cyclo(D-trp-lys-thr-phe-pro-tyr) with somatostatin receptors also leads to significant modulation of ion channel activity, which in turn affects intracellular calcium concentrations. A key effect is the activation of inwardly rectifying potassium (K+) channels. This activation results in an efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane.

Simultaneously, the activation of SSTRs can lead to the inhibition of voltage-gated calcium (Ca2+) channels. mdpi.com This dual action of increasing K+ conductance and decreasing Ca2+ conductance effectively reduces the influx of extracellular calcium into the cytoplasm. The resulting decrease in intracellular free calcium is a critical factor in the inhibitory effects of somatostatin analogs on the secretion of various hormones and neurotransmitters. The modulation of these ion channels can occur through direct interaction with G protein βγ subunits or indirectly via second messenger pathways. mdpi.com

Table 2: Effects of Somatostatin Receptor Activation on Ion Channels and Calcium Flux

| Channel Type | Effect of SSTR Activation | Consequence |

| Inwardly Rectifying K+ Channels | Activation | K+ efflux, membrane hyperpolarization |

| Voltage-Gated Ca2+ Channels | Inhibition | Reduced Ca2+ influx |

Activation or Inhibition of Specific Kinase Cascades

The signaling cascades initiated by Cyclo(D-trp-lys-thr-phe-pro-tyr) through somatostatin receptors extend to the regulation of various protein kinase pathways, most notably the mitogen-activated protein kinase (MAPK) pathway. The effects on the MAPK cascade can be either inhibitory or stimulatory, depending on the specific SSTR subtype and the cellular context. mdpi.comgoogle.com For instance, activation of certain SSTRs can lead to the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. nih.gov These phosphatases can dephosphorylate and thereby inactivate components of the MAPK pathway, leading to an anti-proliferative effect. mdpi.comgoogle.com

Conversely, in some cellular systems, SSTR activation has been shown to stimulate the MAPK pathway. mdpi.com This complex and context-dependent regulation of kinase cascades underscores the multifaceted nature of somatostatin analog signaling.

Table 3: Modulation of Kinase Cascades by Somatostatin Receptor Activation

| Kinase/Phosphatase | Effect of SSTR Activation | Potential Downstream Effect |

| Mitogen-Activated Protein Kinase (MAPK) | Inhibition or Activation | Regulation of cell proliferation, differentiation, and apoptosis |

| Protein Tyrosine Phosphatase (PTP) | Activation | Dephosphorylation and inactivation of signaling proteins |

Identification of Potential Off-Target Interactions (at a mechanistic research level)

A thorough review of the scientific literature did not yield specific mechanistic studies identifying off-target interactions for the chemical compound Cyclo(D-trp-lys-thr-phe-pro-tyr). Research has predominantly focused on its expected interactions with somatostatin receptors. Therefore, at a mechanistic research level, there is no currently available data to characterize any potential off-target binding and subsequent signaling events for this specific cyclic peptide.

Preclinical Pharmacological Investigations of Cyclo D Trp Lys Thr Phe Pro Tyr Focusing on Mechanisms and Research Findings

In Vitro Biological Activity Assessments

Inhibition of Growth Hormone, Insulin (B600854), and Glucagon Release in Cell-Based Assays

Cyclo(D-trp-lys-thr-phe-pro-tyr) has demonstrated significant inhibitory effects on the secretion of several hormones in in vitro settings. musechem.com It mimics the natural actions of somatostatin (B550006) by binding to somatostatin receptors (SSTRs), particularly SSTR2, which are present on the surface of hormone-secreting cells. musechem.comoup.com This binding action inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP and a subsequent reduction in hormone release. musechem.com

In pituitary cell cultures, this compound is a potent inhibitor of Growth Hormone (GH) secretion, showing approximately 40 times greater potency than native somatostatin. nih.gov Studies on pancreatic cell models have also shown its ability to inhibit the release of both insulin and glucagon. nih.gov The inhibitory effects are dose-dependent. For instance, in studies using human corticotropic adenoma cell cultures, octreotide (B344500) was found to inhibit basal Adrenocorticotropic Hormone (ACTH) secretion in a dose-dependent manner in a majority of the tested cultures. nih.gov

| Hormone | Cell-Based Assay Finding | Potency Relative to Somatostatin |

| Growth Hormone (GH) | Potent inhibition of secretion in pituitary cell cultures. nih.gov | ~40-fold greater |

| Insulin | Inhibition of release from pancreatic cells. nih.gov | - |

| Glucagon | Inhibition of release from pancreatic cells. nih.gov | - |

| Adrenocorticotropic Hormone (ACTH) | Dose-dependent inhibition of basal secretion in human corticotropic adenoma cells. nih.gov | - |

Antiproliferative Effects on Specific Cell Lines

The antiproliferative activity of Cyclo(D-trp-lys-thr-phe-pro-tyr) has been observed in various cancer cell lines. This effect can be mediated through direct or indirect mechanisms. Direct mechanisms involve the binding of the compound to somatostatin receptors on tumor cells, which can trigger antiproliferative signaling pathways. nih.gov Indirect mechanisms may include the inhibition of angiogenesis (the formation of new blood vessels) or the suppression of growth factors that promote tumor growth. nih.govnih.gov

Research has shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. nih.govnih.gov In contrast, some studies have found that certain cancer cell lines, such as the human hepatocellular carcinoma cells MHCC97-H and MHCC97-L, were not directly sensitive to the antiproliferative effects of the compound at concentrations that inhibited endothelial cell growth. nih.govnih.gov This suggests that in some cases, the antitumor effect may be primarily due to the inhibition of angiogenesis rather than a direct action on the tumor cells themselves. nih.gov

In other cell lines, such as the human gallbladder cancer cell line GBC-SD, Cyclo(D-trp-lys-thr-phe-pro-tyr) demonstrated a significant, time- and dose-dependent inhibition of proliferation. nih.gov The mechanisms behind this effect were linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, were observed in GBC-SD cells treated with the compound. nih.gov Furthermore, a decrease in the expression of anti-apoptotic proteins like bcl-2 was noted. nih.gov

However, it is important to note that not all neuroendocrine tumor cell lines show a response. A study investigating five different neuroendocrine tumor cell lines (BON, QGP-1, LCC-18, H727, and UMC-11) found no significant impact on cell viability or proliferation upon treatment with octreotide. nih.gov This resistance was attributed to low expression of somatostatin receptors, particularly SSTR2, on these cell lines. nih.gov

| Cell Line | Observed Antiproliferative Effect | Proposed Mechanism |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation, invasion, and differentiation. nih.govnih.gov | Anti-angiogenesis, mediated through SSTR3. nih.govnih.gov |

| Human Gallbladder Cancer (GBC-SD) | Time- and dose-dependent inhibition of proliferation. nih.gov | Induction of apoptosis, cell cycle arrest, downregulation of mutant-type p53 and bcl-2. nih.gov |

| Human Hepatocellular Carcinoma (SMMC-7721) | Decreased DNA synthesis and total cell count. nih.gov | Inhibition of DNA synthesis and induction of apoptosis. nih.gov |

| Neuroendocrine Tumor Cell Lines (BON, QGP-1, LCC-18, H727, UMC-11) | No significant inhibition of proliferation. nih.gov | Low expression of somatostatin receptors. nih.gov |

Evaluation of Enzymatic Stability and Proteolytic Degradation Pathways

A key feature of Cyclo(D-trp-lys-thr-phe-pro-tyr) is its enhanced stability compared to native somatostatin. Natural somatostatin has a very short biological half-life of only 2-3 minutes due to rapid degradation by peptidases. nih.gov The structural modifications in Cyclo(D-trp-lys-thr-phe-pro-tyr), including its cyclic nature and the presence of a D-amino acid (D-tryptophan), confer significant resistance to proteolytic enzymes. nih.gov This increased resistance to enzymatic breakdown results in a substantially longer half-life, which is a crucial factor for its pharmacological efficacy. nih.gov This stability allows for sustained biological activity both in vitro and in vivo.

In Vivo Studies in Relevant Animal Models

Modulation of Hormone Secretion in Animal Models

In vivo studies in various animal models have corroborated the in vitro findings regarding the hormonal modulation by Cyclo(D-trp-lys-thr-phe-pro-tyr). In rats, this compound has been shown to be a more potent inhibitor of Growth Hormone (GH) and Insulin-Like Growth Factor I (IGF-I) compared to other somatostatin analogs in some studies. nih.gov This is consistent with the strong expression of both SSTR2 and SSTR5 in the rat pituitary. nih.gov

The compound's effect on other hormones has also been investigated. For instance, in rats, it was found to be a potent inhibitor of ghrelin secretion, an effect attributed to the high expression of SSTR2 in the rat stomach. nih.gov However, studies in patients with Cushing's disease showed that while octreotide could inhibit ACTH release from cultured adenoma cells in vitro, it did not have a significant effect on ACTH levels in vivo. nih.gov This discrepancy was suggested to be potentially due to the downregulation of somatostatin receptors in the in vivo hypercortisolemic state. nih.gov

Assessment of Tumor Growth Inhibition in Xenograft Models

The antitumor effects of Cyclo(D-trp-lys-thr-phe-pro-tyr) have been evaluated in several xenograft models, where human tumor cells are implanted into immunodeficient mice. In a model using human hepatocellular carcinoma (HCC) xenografts, systemic administration of the compound led to a significant suppression of tumor growth. nih.govnih.gov Immunohistochemical analysis of these tumors revealed a decreased microvessel density in the treated animals, providing in vivo evidence for its anti-angiogenic mechanism of action. nih.govnih.gov

Similarly, in a xenograft model of human hepatocellular carcinoma using SMMC-7721 cells, mice treated with the compound showed significantly lower mean tumor weight compared to the control group. nih.gov The inhibition rate of tumor growth in vivo was substantial. nih.gov

In a neuroblastoma xenograft model, treatment with a radiolabeled version of the compound, ¹⁷⁷Lu-octreotide, resulted in an initial decrease in relative tumor volume. mdpi.com When combined with an ALK inhibitor, synergistic antitumor effects were observed, including an increased number of apoptotic cells in the tumors. mdpi.com

| Xenograft Model | Research Finding | Mechanistic Insight |

| Human Hepatocellular Carcinoma (LCI-D20) | Significant suppression of tumor growth. nih.govnih.gov | Anti-angiogenic effect, evidenced by reduced microvessel density in tumors. nih.govnih.gov |

| Human Hepatocellular Carcinoma (SMMC-7721) | Significant reduction in mean tumor weight. nih.gov | Inhibition of tumor growth. nih.gov |

| High-Risk Neuroblastoma (CLB-BAR) | Initial decrease in relative tumor volume with ¹⁷⁷Lu-octreotide. mdpi.com | Induction of apoptosis, with synergistic effects when combined with an ALK inhibitor. mdpi.com |

Investigations into Metabolic Stability and Distribution in Biological Systems

The metabolic stability and distribution of a therapeutic agent are critical determinants of its clinical efficacy and dosing regimen. For the synthetic somatostatin analogue, Cyclo(D-trp-lys-thr-phe-pro-tyr), also known as TT-232, preclinical and early clinical investigations have provided initial insights into its pharmacokinetic profile.

A key feature of TT-232's design is the incorporation of D-amino acids, a strategic modification intended to reduce its susceptibility to enzymatic degradation. This structural alteration is a common approach in peptide drug development to enhance stability compared to naturally occurring peptides composed of L-amino acids.

Pharmacokinetic studies in malignant melanoma patients have shed light on the elimination half-life of TT-232. Following a daily 4-hour infusion, the mean elimination half-life was determined to be 1.71 hours. ascopubs.org The same study also reported a mean steady-state concentration of 3.42 μg/mL and a clearance rate of 2.91 hours/L. ascopubs.org

While detailed tissue distribution studies in animal models were not extensively found in the reviewed literature, the ability of TT-232 to penetrate the cell membrane has been noted. This intracellular access is a significant aspect of its mechanism of action.

Pharmacokinetic Parameters of TT-232 in Humans

| Parameter | Value | Reference |

|---|---|---|

| Mean Elimination Half-life | 1.71 hours | ascopubs.org |

| Mean Steady-state Concentration | 3.42 μg/mL | ascopubs.org |

Comparative Pharmacological Profiles with Other Somatostatin Analogues

Cyclo(D-trp-lys-thr-phe-pro-tyr) (TT-232) exhibits a distinct pharmacological profile when compared to native somatostatin and other synthetic analogues like octreotide and lanreotide. These differences primarily lie in receptor selectivity, mechanism of action, and associated side effects.

Native somatostatin has a very short plasma half-life, limiting its therapeutic utility. nih.gov It binds to all five known somatostatin receptor subtypes (SSTR1-5). In contrast, TT-232 demonstrates a more selective binding profile, with high affinity for SSTR1 and SSTR4. ascopubs.orgmedchemexpress.com This targeted receptor interaction is believed to contribute to its unique therapeutic effects and favorable side effect profile.

A significant advantage of TT-232 is its lack of endocrine side effects. nih.govbioworld.comnih.gov Unlike traditional somatostatin analogues that can inhibit the secretion of various hormones, including growth hormone and insulin, TT-232 has been shown to have no growth hormone release inhibitory effect and does not inhibit the secretion of gastric acid. nih.gov This minimizes the risk of endocrine disturbances that can be associated with other somatostatin-based therapies.

The anti-proliferative mechanism of TT-232 also appears to be distinct. While octreotide's anti-tumor effects are largely attributed to its SSTR2-mediated inhibition of growth hormone, TT-232's anti-cancer activity is linked to its binding to SSTR1 and SSTR4, leading to the induction of apoptosis (programmed cell death) and inhibition of tyrosine kinases involved in cell proliferation. nih.govnih.gov

Furthermore, studies have indicated that the route of administration can influence the efficacy of TT-232. Continuous infusion has been shown to be more effective in inhibiting tumor growth compared to intermittent injections in various human tumor models. nih.govnih.gov

Comparative Profile of Somatostatin Analogues

| Feature | Cyclo(D-trp-lys-thr-phe-pro-tyr) (TT-232) | Native Somatostatin | Octreotide |

|---|---|---|---|

| Receptor Selectivity | SSTR1, SSTR4 ascopubs.orgmedchemexpress.com | SSTR1, SSTR2, SSTR3, SSTR4, SSTR5 nih.gov | Predominantly SSTR2 |

| Endocrine Side Effects | None reported nih.govbioworld.comnih.gov | Broad inhibition of hormones nih.gov | Inhibition of GH, insulin, etc. |

| Primary Anti-tumor Mechanism | Induction of apoptosis, tyrosine kinase inhibition nih.govnih.gov | Inhibition of hormone secretion | Inhibition of growth hormone secretion |

| Plasma Half-life | ~1.71 hours (in humans) ascopubs.org | Very short nih.gov | Longer than native somatostatin |

Advanced Analogue Design and Therapeutic Development Perspectives

Rational Design Principles for Optimizing Peptide Properties

The therapeutic potential of peptides is often limited by challenges such as poor metabolic stability, low receptor selectivity, and suboptimal pharmacokinetic profiles. biochempeg.commdpi.com Rational design principles are therefore employed to systematically modify the parent peptide structure, like that of Cyclo(D-trp-lys-thr-phe-pro-tyr), to overcome these limitations. biochempeg.com The goal is to create analogues with enhanced potency, selectivity, and drug-like properties. rsc.org

The biological effects of Cyclo(D-trp-lys-thr-phe-pro-tyr) are mediated through its interaction with specific receptors, most notably the somatostatin (B550006) receptor (SSTR) family, which comprises five subtypes (SSTR1-SSTR5). nih.govnih.gov Native somatostatin binds to these subtypes with varying affinities, but many human tumors overexpress a specific subtype, with SSTR2 being the most predominant in neuroendocrine tumors. nih.govnih.gov Therefore, a key strategy in analogue design is to enhance affinity and selectivity for a particular receptor subtype to maximize therapeutic effect and minimize off-target interactions.

Key strategies to achieve this include:

Conformational Constraint: The cyclic nature of the peptide already provides significant structural rigidity compared to linear peptides, which reduces the entropic penalty upon binding to a receptor. rsc.orgmusechem.com Further constraining the peptide's backbone or side chains can lock it into a bioactive conformation that is highly complementary to the target receptor's binding pocket. researchgate.net This can be achieved by introducing non-natural amino acids or creating bicyclic structures. nih.gov For instance, the replacement of L-amino acids with their D-enantiomers, such as the D-Tryptophan in the core sequence, is a classic strategy to induce a specific turn structure essential for SSTR binding. mdpi.comnih.gov

Amino Acid Substitution: The specific amino acid residues within the peptide sequence are critical for receptor interaction. The core pharmacophore for many somatostatin analogues involves the sequence Phe-D-Trp-Lys-Thr. researchgate.net Modifying residues outside this core can fine-tune receptor subtype selectivity. For example, computational studies and molecular dynamics simulations help elucidate the distinct interaction patterns for each SSTR subtype, revealing that modifications to specific residues can improve specificity for a desired receptor, such as SSTR4 or SSTR5. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of analogues allows researchers to build a comprehensive understanding of how each component of the peptide contributes to receptor binding. rsc.org Techniques like mRNA display can generate vast libraries of cyclic peptides for high-throughput screening, rapidly identifying potent binders and informing subsequent optimization efforts. rsc.orgnih.gov

Table 1: Rational Design Strategies for Enhancing Receptor Selectivity and Potency

| Design Principle | Mechanism | Example Application | Anticipated Outcome |

|---|---|---|---|

| Conformational Constraint | Reduces conformational freedom, pre-organizing the peptide for the receptor-bound state. musechem.com | Introduction of D-amino acids (e.g., D-Trp), N-methylation, or creating bicyclic peptides. nih.govmdpi.com | Increased binding affinity and potential for enhanced receptor subtype selectivity. |

| Amino Acid Substitution | Alters side-chain interactions within the receptor binding pocket. | Replacing specific amino acids to favor interactions with non-conserved residues in a target SSTR subtype. nih.gov | Improved selectivity for a single SSTR subtype (e.g., SSTR2 or SSTR5). |

| Pharmacophore Stabilization | Reinforces the key binding motif required for receptor activation. | Maintaining the core Phe-D-Trp-Lys-Thr sequence while modifying peripheral residues. researchgate.net | Preservation of high potency while allowing for modulation of selectivity and pharmacokinetics. |

| High-Throughput Screening | Explores a vast chemical space to identify novel and potent binders. rsc.org | Using mRNA or phage display to generate and screen libraries of cyclic peptide analogues. nih.gov | Discovery of lead compounds with high affinity that can be further optimized. rsc.org |

A primary hurdle for peptide therapeutics is their rapid degradation by proteases in the body and fast clearance, leading to a short biological half-life. mdpi.comnih.gov Cyclo(D-trp-lys-thr-phe-pro-tyr) already incorporates two key stabilizing features: cyclization and a D-amino acid. Cyclization protects against degradation by exopeptidases that cleave at the N- and C-termini, and it can also make the peptide backbone less accessible to endopeptidases. mdpi.comnih.govcreative-peptides.com The presence of D-Tryptophan makes the peptide more resistant to proteases that specifically recognize L-amino acids. nih.govcreative-peptides.com

Further strategies to enhance stability and control biodistribution include:

Backbone Modification: Introducing modifications to the peptide backbone, such as N-methylation or replacing peptide bonds with non-cleavable isosteres, can significantly increase resistance to enzymatic degradation. nih.govresearchgate.net

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, thereby reducing renal clearance and shielding it from proteases. creative-peptides.comresearchgate.net This strategy can significantly extend the in-vivo half-life.

Modulating Physicochemical Properties: Adjusting properties like lipophilicity and charge can influence how the peptide distributes throughout the body, including its ability to penetrate tissues. nih.gov The biodistribution of a peptide determines where it accumulates, which is crucial for both efficacy and for minimizing potential side effects. nih.gov For therapeutic applications, accumulation in the target tissue (e.g., a tumor) is desired, while for diagnostics, rapid clearance from non-target tissues is important for high-contrast imaging.

Table 2: Strategies for Improving Metabolic Stability and Biodistribution

| Strategy | Method | Effect on Stability | Effect on Biodistribution |

|---|---|---|---|

| Cyclization | Head-to-tail or side-chain cyclization. mdpi.com | Protects against exopeptidase degradation and constrains conformation to reduce endopeptidase susceptibility. biochempeg.comnih.gov | Can improve cell permeability and alter tissue uptake by changing overall physicochemical properties. nih.gov |

| D-Amino Acid Substitution | Replacing a natural L-amino acid with its D-enantiomer. nih.gov | Confers resistance to proteases that are stereospecific for L-amino acids. creative-peptides.com | Can alter receptor binding and subsequent internalization, influencing tissue retention. |

| N- and C-Terminal Modification | Acetylation of the N-terminus or amidation of the C-terminus (in linear precursors). researchgate.net | Blocks degradation by aminopeptidases and carboxypeptidases, respectively. creative-peptides.com | Generally has a minor direct effect but contributes to overall exposure by increasing stability. |

| PEGylation | Covalent attachment of polyethylene glycol chains. creative-peptides.com | Increases molecular size, providing steric shielding from proteases and reducing renal filtration. researchgate.net | Prolongs circulation time in the blood and can reduce uptake in certain tissues like the kidney. |

| Nanoparticle Formulation | Encapsulation within or conjugation to nanoparticles. nih.govresearchgate.net | Protects the peptide from degradation while in circulation. | Alters the pharmacokinetic profile to that of the nanoparticle, enabling passive targeting via the EPR effect or active targeting if ligands are used. researchgate.net |

Development of Conjugates for Targeted Delivery (Conceptual)

The high specificity of peptides like Cyclo(D-trp-lys-thr-phe-pro-tyr) for their receptors makes them ideal candidates for use as homing agents in peptide-drug conjugates (PDCs). nih.govnih.gov In this conceptual framework, the peptide acts as a molecular guide, delivering a potent cytotoxic payload directly to cancer cells that overexpress the target receptor, such as SSTR2. nih.gov This approach aims to increase the therapeutic index of the payload by concentrating it at the site of disease while minimizing exposure to healthy tissues. preprints.org

A PDC consists of three main components: the homing peptide, a linker, and the therapeutic payload. nih.gov

Homing Peptide: An analogue of Cyclo(D-trp-lys-thr-phe-pro-tyr) would be designed for high-affinity binding and efficient internalization into the target cell upon receptor binding.

Payload: The payload could be a highly potent cytotoxic agent that is too toxic for systemic administration on its own. Examples from other PDC research include microtubule inhibitors or DNA-damaging agents.

Linker: The linker connects the peptide to the payload. It must be stable in circulation but designed to be cleaved once the conjugate is internalized by the target cell, for example, by lysosomal enzymes or the reducing intracellular environment. nih.gov

The development of somatostatin analogue-based PDCs is an active area of research. For instance, conjugates of octreotide (B344500) analogues with drugs like doxorubicin (B1662922) have been explored to target SSTR2-positive tumors. nih.govpreprints.org Similarly, PEN-221 is a conjugate that targets SSTR2 and has been investigated for treating neuroendocrine tumors. nih.govpreprints.org The successful clinical application of antibody-drug conjugates (ADCs) provides a strong precedent for the potential of PDCs, which offer advantages such as smaller size for better tumor penetration and more straightforward, cost-effective synthesis. nih.govnih.gov

Integration with Advanced Imaging Modalities (Conceptual)

Beyond therapeutics, analogues of Cyclo(D-trp-lys-thr-phe-pro-tyr) hold significant promise for use in molecular imaging. By conjugating the peptide to an imaging agent, it can be used to visualize and characterize diseases based on the expression of its target receptor. This is the principle behind peptide receptor radionuclide imaging (PRRI).

The most prominent application is in Positron Emission Tomography (PET), a highly sensitive imaging technique. For this purpose, a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is attached to the peptide. nih.gov This chelator can then stably incorporate a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga). wikipedia.org

The resulting radiopharmaceutical, for example, ⁶⁸Ga-DOTA-Cyclo(D-trp-lys-thr-phe-pro-tyr), would be administered to a patient and accumulate at sites of high SSTR expression. The emitted positrons are detected by a PET scanner, generating a three-dimensional image that maps the distribution of the receptors. This has several clinical applications:

Diagnosis and Staging: Detecting primary neuroendocrine tumors and their metastases with high sensitivity and specificity. youtube.com

Theranostics: This approach combines therapy and diagnostics. Imaging with a ⁶⁸Ga-labeled analogue can confirm receptor expression and determine if a patient is a suitable candidate for Peptide Receptor Radionuclide Therapy (PRRT). In PRRT, the same peptide is labeled with a therapeutic radionuclide, such as Lutetium-177, to deliver targeted radiation to the tumor cells. wikipedia.org

Monitoring Treatment Response: Serial PET scans can be used to assess how well a tumor is responding to therapy.

The development of somatostatin analogues like ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC, which are now staples in neuroendocrine tumor imaging, demonstrates the success of this conceptual framework and provides a clear pathway for the development of new imaging agents based on novel peptide scaffolds. wikipedia.orgyoutube.com

Future Directions and Emerging Research Areas

Application of Chemoinformatics and Machine Learning in Peptide Design

The vast chemical space of possible peptide sequences necessitates the use of computational approaches to guide rational design and optimization. plos.orgrsc.org Chemoinformatics and machine learning (ML) are becoming indispensable tools in this process.

Chemoinformatics plays a crucial role in managing and analyzing the large datasets generated from peptide libraries. Databases like CyclicPepedia are emerging to consolidate information on known cyclic peptides, including their sequences, structures, biological activities, and targets. nih.gov This systematic organization of data is foundational for building predictive models.

Machine learning algorithms are being increasingly employed to predict the properties and functions of novel peptides. nih.govmit.edunih.gov These models can be trained on existing data to forecast a peptide's bioactivity, toxicity, and pharmacokinetic properties. mit.edu For instance, ML models can be used to identify peptides with a higher likelihood of penetrating cell membranes, a significant hurdle in drug development. nih.govnih.gov Generative models, a subset of ML, can even propose entirely new peptide sequences with desired characteristics. nih.govnih.gov The synergy of ML with molecular dynamics simulations is also enabling more accurate prediction of the conformational ensembles of cyclic peptides, which is critical for understanding their function. nih.govresearchgate.net

Recent advancements include the development of specialized Python packages like cyclicpeptide to facilitate the application of chemoinformatics and ML specifically to cyclic peptide drug design. oup.com Furthermore, powerful deep learning models like AlphaFold are being adapted for the accurate prediction of cyclic peptide structures, a task that has traditionally been challenging. jpt.comnih.govyoutube.com

Table 1: Impact of Chemoinformatics and Machine Learning on Cyclic Peptide Design

| Research Area | Application of Chemoinformatics & Machine Learning | Key Benefits |

| Lead Identification | Virtual screening of large peptide libraries. plos.org | Accelerates the discovery of promising peptide candidates. |

| Property Prediction | Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. mit.edu | Reduces the need for expensive and time-consuming experimental testing. |

| De Novo Design | Generating novel peptide sequences with desired functionalities using generative models. nih.govnih.gov | Expands the explorable chemical space beyond naturally occurring peptides. |

| Structure Prediction | Accurate 3D structure prediction using deep learning models like AlphaFold. jpt.comnih.govyoutube.com | Provides crucial insights into peptide-target interactions and guides rational design. |

High-Throughput Synthesis and Screening of Peptide Libraries

The ability to rapidly synthesize and screen large libraries of peptides is fundamental to discovering new drug candidates. nih.govacs.orgnih.gov Significant progress has been made in both the synthesis and screening methodologies for cyclic peptides.

High-Throughput Synthesis has been revolutionized by advances in solid-phase peptide synthesis (SPPS) and the use of automated synthesizers. nih.govcem.comrsc.org These technologies allow for the efficient construction of large and diverse peptide libraries. nih.gov Recent innovations include the development of microflow technologies for peptide synthesis, which offer precise control over reaction conditions and facilitate scalability. acs.org Methodologies for on-resin and solution-phase macrocyclization have been refined to improve the efficiency of producing cyclic peptides. nih.govnih.gov

High-Throughput Screening (HTS) techniques are essential for identifying active compounds within these vast libraries. nih.gov A variety of sophisticated screening technologies are now available, including phage display, mRNA display, and split-intein circular ligation of peptides. nih.govacs.orgresearchgate.net These methods enable the screening of millions or even billions of different peptides against a specific biological target. nih.gov "One-pot" synthesis and screening methods are also being developed to further streamline the discovery process. promegaconnections.com

Table 2: Key Technologies in High-Throughput Synthesis and Screening of Cyclic Peptides

| Technology | Description | Application in Cyclic Peptide Research |

| Solid-Phase Peptide Synthesis (SPPS) | A method where peptides are assembled on a solid support, simplifying purification. nih.govrsc.org | Enables the automated and rapid synthesis of large peptide libraries. nih.gov |

| Phage Display | A technique where peptides are expressed on the surface of bacteriophages. creative-peptides.com | Allows for the screening of vast libraries to identify peptides that bind to a specific target. creative-peptides.com |

| mRNA Display | An in vitro selection technique that links peptides to their encoding mRNA. nih.govacs.org | Facilitates the screening of extremely large and diverse peptide libraries. |

| Microflow Synthesis | Peptide synthesis performed in microreactors, offering precise control and scalability. acs.org | Improves the efficiency and reproducibility of peptide synthesis. |

Elucidation of Novel Biological Pathways and Targets

A key area of future research for cyclic peptides is the identification of new biological pathways and molecular targets they can modulate. researchgate.netdrugtargetreview.com Due to their unique structural features, cyclic peptides are particularly well-suited to disrupt protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small-molecule drugs. oup.comacs.orgresearchgate.net

The discovery of novel targets is often driven by the screening of cyclic peptide libraries against various cell lines or protein arrays. drugtargetreview.com Once a bioactive peptide is identified, a combination of biochemical and cell-based assays is used to pinpoint its molecular target and the biological pathway it affects. For example, a recent study developed a novel high-throughput assay to screen for cyclic peptides that bind to ubiquitin, a key protein in many cellular processes, with the aim of identifying new cancer drug candidates. drugtargetreview.com

Furthermore, the development of comprehensive databases that link cyclic peptides to their known targets and biological activities will be crucial for identifying broader trends and predicting new therapeutic applications. nih.govoup.com This knowledge can then be used to design focused libraries of cyclic peptides to target specific disease pathways, such as those involved in amyloidogenic diseases. rsc.orgresearchgate.net

Exploration of Conformational Diversity for Functional Modulation

The three-dimensional conformation of a cyclic peptide is intrinsically linked to its biological function. iupac.orgacs.org Understanding and controlling the conformational landscape of these molecules is a critical aspect of their design and optimization.

Cyclic peptides can exist as a single rigid conformation or as an ensemble of interconverting structures. researchgate.netacs.org The conformational flexibility, or rigidity, of a peptide can significantly impact its binding affinity, selectivity, and membrane permeability. creative-peptides.comescholarship.org For instance, some cyclic peptides exhibit "chameleonic" properties, adopting different conformations in different environments, which can be advantageous for crossing cell membranes. creative-peptides.com

Researchers are exploring various strategies to modulate the conformation of cyclic peptides. This includes the incorporation of non-natural amino acids, D-amino acids, and N-methylated amino acids into the peptide sequence. acs.org The arrangement of L- and D-amino acids, for example, can be used to induce specific secondary structures like β-turns. iupac.orgacs.org

Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational methods like molecular dynamics (MD) simulations, are essential for characterizing the conformational ensembles of cyclic peptides in solution. researchgate.netdigitellinc.comrsc.orgnih.govnih.gov This detailed structural information provides invaluable insights for establishing structure-activity relationships (SAR) and guiding the design of peptides with improved functional properties. researchgate.net

Table 3: Approaches to Explore and Modulate Conformational Diversity

| Approach | Description | Impact on Cyclic Peptide Function |

| Incorporation of Non-standard Amino Acids | Using amino acids not found in natural proteins, such as D-amino acids or N-methylated residues. acs.org | Can induce specific secondary structures, increase proteolytic stability, and modulate conformational flexibility. |

| Conformational Analysis via NMR and MD | Combining experimental NMR data with computational molecular dynamics simulations. researchgate.netdigitellinc.comrsc.org | Provides a detailed understanding of the 3D structure and dynamics of the peptide in solution. |

| "Chameleon" Peptides | Designing peptides that can adopt different conformations in different environments. creative-peptides.com | Can improve properties such as cell permeability. |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying the peptide structure and evaluating the effect on its biological activity. researchgate.net | Helps to identify the key structural features responsible for the desired function. |

Q & A

Basic Research Questions

Q. What established methodologies are used for synthesizing Cyclo(D-trp-lys-thr-phe-pro-tyr) in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, followed by cyclization via intramolecular amide bond formation under mild acidic conditions. Post-synthesis purification uses reversed-phase high-performance liquid chromatography (RP-HPLC), with structural validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Key challenges include optimizing cyclization efficiency and minimizing racemization during D-amino acid incorporation .

Q. How can researchers characterize the structural integrity of Cyclo(D-trp-lys-thr-phe-pro-tyr)?

- Methodological Answer :

- NMR Spectroscopy : Analyze proton and carbon shifts to confirm backbone cyclization and side-chain conformations. Compare observed shifts with reference data for similar cyclic peptides .

- Mass Spectrometry : Use high-resolution MS (e.g., LC-MS/MS) to verify molecular weight and detect impurities.

- Circular Dichroism (CD) : Assess secondary structure stability under varying pH/temperature conditions.

- Example Data Table :

| Technique | Key Metrics | Expected Outcome |

|---|---|---|

| NMR (¹H) | δ 7.1–8.3 ppm (aromatic protons) | Confirms Trp/Tyr presence and cyclization |

| HR-MS | [M+H]+ = 785.4 Da | Validates molecular weight |

Advanced Experimental Design

Q. What experimental design considerations are critical for investigating Cyclo(D-trp-lys-thr-phe-pro-tyr)'s biological activity in vitro?

- Methodological Answer :

- Control Groups : Include linear analogs and scrambled-sequence cyclic peptides to isolate structure-activity relationships.

- Dose-Response Curves : Test concentrations across 3–4 orders of magnitude (e.g., 1 nM–100 μM) to determine EC₅₀/IC₅₀ values.

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization for binding, cell viability assays for cytotoxicity) to confirm target specificity. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigor .

Q. How can researchers resolve contradictions in activity data across different cell lines or model systems?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line receptor density, culture conditions).

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement.

- Statistical Tools : Apply mixed-effects models to account for inter-experiment variability. Discrepancies may arise from differential membrane permeability or protease activity in cell lines .

Data Analysis & Optimization

Q. What strategies optimize Cyclo(D-trp-lys-thr-phe-pro-tyr)'s stability in physiological conditions?

- Methodological Answer :

- Stability Assays : Incubate the peptide in simulated gastric fluid (pH 1.2) and serum (37°C) to assess degradation kinetics. Use LC-MS to quantify intact peptide over time .

- Modification Strategies : Introduce non-natural amino acids (e.g., D-amino acids) or PEGylation to enhance protease resistance.

- Data Interpretation : Compare half-life (t½) across modifications; prioritize candidates with t½ > 6 hours for in vivo studies .

Q. How should researchers design studies to evaluate the peptide’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- Methodological Answer :

- PK Studies : Administer via IV/PO routes in rodent models, with serial blood sampling for LC-MS-based quantification. Calculate AUC, Cₘₐₓ, and clearance rates.

- PD Markers : Measure downstream biomarkers (e.g., cytokine levels for immunomodulatory peptides) correlated with target engagement.

- Ethical Compliance : Follow institutional guidelines for animal welfare and data transparency, as outlined in .

Advanced Methodological Challenges

Q. What computational approaches predict Cyclo(D-trp-lys-thr-phe-pro-tyr)'s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate peptide-receptor binding over 100+ ns trajectories to identify stable conformations.

- Docking Software : Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., GPCRs, kinases).

- Validation : Cross-reference computational hits with experimental SPR (Surface Plasmon Resonance) binding data .

Q. How can researchers address low yield or purity during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use microwave-assisted SPPS to reduce coupling times and improve efficiency.

- Purification Protocols : Implement tandem HPLC columns (C18 and phenyl-hexyl) for higher resolution.

- Quality Control : Adhere to ICH guidelines for analytical validation, including ≤1% impurity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.